2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Description

Historical Context of Anthracene Derivatives in Organic Chemistry

Anthracene, first isolated from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent, laid the foundation for studying polycyclic aromatic hydrocarbons (PAHs). Early research focused on its conversion to anthraquinone, a precursor for dyes like alizarin. The development of substitution chemistry in the 20th century enabled systematic modifications of the anthracene core, leading to derivatives with tailored electronic properties. For example, brominated anthracenes emerged as key intermediates for synthesizing functionalized compounds. The introduction of methoxy and methyl groups marked a shift toward exploring steric and electronic effects in π-conjugated systems.

Structural Significance of Methoxy and Methyl Substituents

The substitution pattern in this compound creates a symmetrical arrangement that influences both electronic and steric properties:

| Substituent | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Methoxy (-OCH~3~) | 2, 3, 6, 7 | Electron-donating | Moderate steric hindrance |

| Methyl (-CH~3~) | 9, 10 | Electron-donating | Significant steric bulk |

Methoxy groups enhance electron density in the anthracene core through resonance donation, red-shifting absorption and fluorescence spectra. Methyl groups at positions 9 and 10 introduce steric constraints, potentially limiting π-π stacking interactions in solid-state applications. X-ray crystallography of related compounds reveals that such substitutions induce planar distortions, altering molecular packing.

Research Motivations for Polyfunctionalized Anthracene Systems

Polyfunctionalized anthracenes like this compound are studied for:

- Organic Electronics : Methoxy groups improve charge transport in organic semiconductors, while methyl groups stabilize thin-film morphologies.

- Photophysical Tuning : Substituent positioning modulates fluorescence quantum yields; tetramethoxy derivatives exhibit higher Stokes shifts compared to non-substituted anthracenes.

- Synthetic Versatility : The compound serves as a precursor for further functionalization, such as bromination or cross-coupling reactions. Recent advances in C–H activation and cycloaddition methodologies have expanded routes to complex anthracene derivatives.

Properties

IUPAC Name |

2,3,6,7-tetramethoxy-9,10-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIORIWMGKOZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558547 | |

| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13985-15-4 | |

| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

TMDMA serves as a precursor in the synthesis of more complex organic compounds. Its reactivity and stability make it an ideal candidate for various chemical transformations. For instance, TMDMA can be utilized in the formation of derivatives that are essential for further applications in organic chemistry and materials science.

Biological Imaging

The fluorescence properties of TMDMA make it particularly valuable in biological imaging techniques. Its ability to emit light upon excitation allows researchers to utilize it in fluorescence microscopy , aiding in the visualization of cellular structures and processes. This application is crucial for studying biological systems at a molecular level, providing insights into cellular dynamics and interactions.

Organic Light-Emitting Diodes (OLEDs)

TMDMA's optical properties are harnessed in the development of organic light-emitting diodes (OLEDs) . The compound's ability to efficiently convert electrical energy into light makes it suitable for use in display technologies and solid-state lighting. The incorporation of TMDMA into OLEDs enhances their performance by improving brightness and color quality.

Molecular Electronics

In the field of molecular electronics , TMDMA is recognized for its ability to form stable cation radicals upon electrochemical oxidation. This property is significant for applications involving electrical and photoconductive materials. TMDMA-based materials can be utilized in developing sensors, ferromagnets, and electrochemical switches due to their favorable electronic characteristics .

Photodynamic Therapy

TMDMA has potential applications in photodynamic therapy (PDT) , a treatment method that utilizes light-activated compounds to produce reactive oxygen species capable of killing cancer cells. The compound's fluorescence properties can be exploited to selectively target tumor cells when illuminated with specific wavelengths of light, thereby minimizing damage to surrounding healthy tissues.

Gas Separation Membranes

Research indicates that TMDMA can be integrated into the design of polymer membranes for gas separation applications. The compound's structural features contribute to enhanced permeability and selectivity in separating gases, which is valuable for environmental and industrial processes such as carbon capture and storage .

Case Studies

- Fluorescence Microscopy : A study demonstrated the use of TMDMA in fluorescence microscopy to visualize cellular components in live cells. The compound's bright emission allowed for real-time imaging of dynamic processes within the cell.

- OLED Development : Research on OLEDs incorporating TMDMA showed improved device efficiency and stability compared to devices using traditional materials. This advancement highlights the potential for TMDMA to enhance next-generation display technologies.

- Gas Separation : A recent study focused on polymer membranes containing TMDMA for CO2 separation from methane showed promising results in terms of permeability and selectivity ratios compared to conventional membrane materials.

Mechanism of Action

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is similar to other anthracene derivatives, such as 9,10-anthracenedione and 9,10-dimethylanthracene. its unique combination of methoxy and methyl groups gives it distinct chemical and physical properties. These differences make it more suitable for certain applications, such as fluorescence imaging and photodynamic therapy.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Electronic Effects: TMDA’s methoxy groups enhance electron density, enabling applications in catalysis and organic electronics that are unattainable with non-methoxy analogues .

- Steric Effects : Methyl groups at positions 9 and 10 prevent π-π aggregation in COFs, optimizing porosity for gas storage .

- Thermodynamic Stability : Derivatives with bulkier substituents (e.g., butyl) sacrifice microporosity for solubility, highlighting a trade-off in polymer design .

Biological Activity

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (TMDMA) is a substituted anthracene compound characterized by the presence of four methoxy groups and two methyl groups. This unique structure contributes to its potential biological activities and applications in various fields, including organic synthesis and material science. Despite its interesting properties, research specifically focusing on TMDMA's biological activity remains limited.

Chemical Structure and Properties

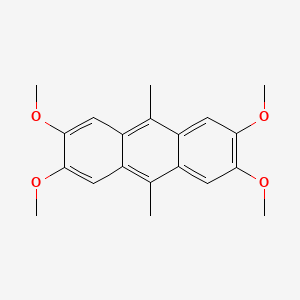

The chemical structure of TMDMA can be represented as follows:

The compound features:

- Four methoxy groups at positions 2, 3, 6, and 7.

- Two methyl groups at positions 9 and 10.

This arrangement affects both the electronic properties and the spatial conformation of the molecule, which may influence its interactions in biological systems.

Biological Activity Overview

While comprehensive studies on TMDMA's biological activity are scarce, several aspects have been explored:

Case Studies

- Synthesis and Characterization : A study focused on synthesizing TMDMA highlighted its characterization through various spectroscopic techniques (NMR, FT-IR) to confirm structural integrity. The synthesis involved reactions between 1,2-dimethoxybenzene and acetaldehyde under controlled conditions .

- Synthetic Lectins : In a project exploring synthetic lectins, TMDMA was incorporated into a urea-based receptor system that demonstrated good affinities for oligosaccharides. The study indicated that the anthracene core could enhance binding interactions due to its electronic properties .

Table of Biological Activities

Preparation Methods

Synthesis of 9,10-dimethylanthracene

9,10-dimethylanthracene can be synthesized using o-Xylene as a raw material, with acetic acid manganese as a catalyst and paraldehyde as a promoter, adding acetic acid for a hybrid reaction. After centrifugation and under certain air pressure, the mixture is dissolved in water, and sodium bromide is added as a catalyst. After introducing hydrogen for reaction and subsequent filtration, washing, and drying, phthalic acid is obtained. o-Xylene is then mixed with bromine and iron powder for a hypothermic reaction. Magnesium powder and paddy acyl transpeptidase are added after cooling, followed by sealing and preservation for enzymolysis. After drying, the obtained phthalic acid is added, followed by acetic acid and vitriol oil for a hybrid reaction. After standing and filtering, 9,10-dimethylanthracene is obtained.

The synthesis route includes the following steps:

(4) 3 to 5g of magnesium powder is added to the gained benzene methylene bromide. The mixture is magnetically stirred at 120 to 150°C for 20 to 30 minutes until completely mixed. Paddy acyl transpeptidase is then added, with the amount added at a ratio of 56:1 to the benzene methylene bromide mass. The temperature is maintained at 40 to 50°C, sealed, and preserved. After 1 to 2 days, the mixture is taken out after drying to obtain benzene dibromo magnesium methane.

(5) Fine work phthalic acid is poured into the gained benzene dibromo magnesium methane, and 20 to 30mL of acetic acid and 10 to 12mL of sulfuric acid with a mass fraction of 80% are added. The temperature is maintained at 70 to 80°C for 1 to 2 hours. After the reaction is complete, the mixture is left standing for 40 to 50 minutes, then taken out and filtered to dry, yielding 9,10-dimethylanthracene.

Compared to additive methods, this synthetic method is simpler and has a lower preparation cost. Furthermore, fewer by-products are generated during the building-up process, resulting in high purity of the gained 9,10-dimethylanthracene, with a yield exceeding 94.5%.

For instance, a specific procedure involves the following:

- Adding 4g of magnesium powder to the gained benzene methylene bromide, followed by magnetic agitation at 135°C for 25 minutes until fully mixed. Paddy acyl transpeptidase is then added, with the amount added at a ratio of 56:1 to the benzene methylene bromide mass. The temperature is maintained at 45°C, sealed, and preserved. After 36 hours, the mixture is taken out after drying to obtain benzene dibromo magnesium methane.

- Pouring fine work phthalic acid for subsequent use into the gained benzene dibromo magnesium methane, followed by adding 25mL of acetic acid and 11mL of sulfuric acid with a mass fraction of 80%. The temperature is maintained at 75°C for 1.5 hours. After the reaction is complete, the mixture is left standing for 45 minutes, then taken out and filtered to dry, yielding 9,10-dimethylanthracene. The method's synthesis steps are simple, the preparation cost is low, and few by-products are gained during the building-up process. The gained 9,10-dimethylanthracene has high purity, and the yield reaches 95.89%.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene?

The synthesis typically involves halogenation of an anthracene core followed by methoxylation and alkylation. Key steps include:

- Halogenation : Bromination at positions 2, 3, 6, and 7 using bromine or NBS under controlled temperature (e.g., 0–25°C) .

- Methoxylation : Substitution of bromine atoms with methoxy groups via nucleophilic aromatic substitution (e.g., sodium methoxide in methanol at reflux) .

- Dimethylation : Introduction of methyl groups at positions 9 and 10 using methylating agents (e.g., methyl iodide with a base like K₂CO₃).

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may optimize carbon-carbon bond formation in intermediates .

Advanced Synthesis: How can researchers optimize palladium-catalyzed coupling steps to improve yield?

Key variables to optimize:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) for sterically hindered substrates .

- Solvent system : Use toluene/water mixtures for phase-transfer conditions to enhance reactivity .

- Temperature : 90–100°C for efficient coupling while avoiding decomposition .

Monitor reaction progress via TLC or GC-MS. For low yields, consider pre-activating boronic acid derivatives or adjusting stoichiometry.

Basic Characterization: What analytical methods are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy and methyl group integration) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Characterization: How can researchers resolve overlapping signals in NMR spectra caused by symmetry or substituent proximity?

- 2D NMR : Use COSY, HSQC, and HMBC to assign coupled protons and long-range correlations .

- Variable Temperature NMR : Reduce signal broadening by analyzing spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in CHCl₃/hexane) .

Basic Applications: What are the primary research applications of this compound?

- Organic Electronics : As a π-conjugated core for luminescent materials (e.g., distyrylanthracenes) .

- Photochemistry : Study of excited-state behavior due to anthracene’s planar aromatic system .

- Biological Probes : Potential use as a fluorescent tag in imaging, though toxicity screening is required .

Advanced Applications: How can researchers investigate the structure-activity relationship (SAR) of derivatives for photophysical tuning?

- Substituent Variation : Synthesize analogs with electron-donating/withdrawing groups (e.g., -NO₂, -CN) to alter HOMO-LUMO gaps .

- DFT Calculations : Model electronic transitions using B3LYP/6-31G(d) to predict absorption/emission spectra .

- Photoluminescence Quantum Yield (PLQY) : Measure absolute PLQY in solution and solid states using integrating spheres .

Data Contradiction: How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

- Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts) .

- Dynamic Processes : Check for tautomerism or rotameric equilibria via temperature-dependent NMR .

- Reproduce Conditions : Ensure identical experimental setups (e.g., 400 MHz vs. 500 MHz instruments) .

Mechanistic Studies: What computational tools are recommended to elucidate reaction pathways for methoxylation or alkylation steps?

- DFT Methods : Use Gaussian 09 with B3LYP functional to model transition states and activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., methanol vs. DMF) .

- QSPR Models : Corrate substituent electronic parameters (σ⁺) with reaction rates for predictive optimization .

Stability and Storage: What protocols ensure long-term stability of this compound in research settings?

- Storage Conditions : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation .

- Solvent Choice : Prepare stock solutions in anhydrous DMSO or THF to avoid hydrolysis .

- Purity Monitoring : Reassay via HPLC every 6 months; repurify via column chromatography if degradation >5% .

Toxicity and Handling: What safety precautions are necessary given structural analogs’ hazards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.